Ethyl 4-(2-((4-ethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-(2-((4-ethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative with a complex structure featuring multiple functional groups. The molecule comprises a dihydropyridazine core substituted with an ethyl ester group at position 3, a ketone oxygen at position 6, an o-tolyl (2-methylphenyl) group at position 1, and a 2-((4-ethylphenyl)amino)-2-oxoethoxy side chain at position 2. Its synthesis likely involves multi-step organic reactions, including amidation and esterification, to install the diverse substituents .
Properties
IUPAC Name |
ethyl 4-[2-(4-ethylanilino)-2-oxoethoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-4-17-10-12-18(13-11-17)25-21(28)15-32-20-14-22(29)27(19-9-7-6-8-16(19)3)26-23(20)24(30)31-5-2/h6-14H,4-5,15H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHMDLVBLSHOCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((4-ethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is classified as a pyridazine derivative with a molecular formula of and a molecular weight of approximately 451.5 g/mol. Its structure includes various functional groups such as an ethyl ester, oxo groups, and an amino moiety, which contribute to its chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H25N3O6 |
| Molecular Weight | 451.5 g/mol |
| CAS Number | 899943-04-5 |
The biological activity of this compound is attributed to its ability to interact with multiple molecular targets. The presence of the amino group facilitates nucleophilic substitutions, while the oxo groups can participate in condensation reactions. These interactions may lead to the modulation of enzyme activities and signal transduction pathways.
Potential Mechanisms Include:
- Inhibition of Enzymes: The compound may inhibit specific enzymes involved in disease pathways.
- DNA Binding: It may interact with DNA, affecting gene expression.
- Signal Transduction Modulation: The compound could influence various signaling pathways critical for cell survival and proliferation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity: Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating caspase pathways, similar to other derivatives within the pyridazine family.
- Antimicrobial Properties: The compound has shown potential against various bacterial strains, indicating possible applications in treating infections.
- Anti-inflammatory Effects: It may reduce inflammation through the modulation of inflammatory cytokines.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential activity of this compound.
Study Overview
A study on similar pyridazine derivatives demonstrated their ability to induce apoptosis in HL-60 leukemia cells. The mechanism involved increased intracellular calcium levels and activation of caspase-3, leading to cell death. This suggests that this compound may exert similar effects through comparable pathways .
Comparative Analysis
| Compound | Biological Activity |
|---|---|
| Ethyl 4-(2-(4-methoxyphenyl)amino)-2-oxoethoxy) | Anticancer |
| Ethyl 4-(2-(3-acetylphenyl)amino)-2-oxoethoxy) | Antimicrobial |
| Ethyl 4-(2-(4-bromophenyl)amino)-2-oxoethoxy) | Anti-inflammatory |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituent groups on the phenyl rings and pyridazine core. Below is a detailed comparison based on available evidence:
Substituent Modifications in Pyridazine Derivatives
Key Analogs Identified: 1. Ethyl 4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate (PubChem entry, ): - Differences: - Phenylamino group: 4-ethoxy (─OCH₂CH₃) vs. 4-ethyl (─CH₂CH₃) substitution. - Aryl group at position 1: p-tolyl (4-methylphenyl) vs. o-tolyl (2-methylphenyl).
Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate ():
- Differences:
- Core structure: Tetrahydro-pyrazine (six-membered ring with two nitrogen atoms) vs. dihydropyridazine (six-membered ring with two adjacent nitrogen atoms).
- Substituents: 3-chlorophenyl and oxoethyl groups vs. the target compound’s ethylphenylamino-oxoethoxy and o-tolyl groups. Impact of Modifications:
- The pyrazine core may exhibit distinct electronic properties due to nitrogen positioning, altering redox behavior or binding affinity in biological systems.
Structural and Conformational Analysis
Crystallographic Insights:
- The target compound’s o-tolyl group introduces steric constraints, likely leading to non-planar puckering of the pyridazine ring. Cremer and Pople’s generalized puckering coordinates () could quantify this distortion, though specific crystallographic data are unavailable.
- Software like SHELX () and ORTEP () are critical for refining such structures, suggesting that the compound’s 3D conformation may differ significantly from analogs with p-tolyl or smaller substituents.
Table 1: Substituent-Driven Property Comparison
| Property | Target Compound | Ethoxy-p-Tolyl Analog | 3-Chlorophenyl Pyrazine Analog |
|---|---|---|---|
| Polarity | Moderate (ethyl group) | High (ethoxy group) | Moderate (chlorine) |
| Steric Hindrance | High (o-tolyl) | Low (p-tolyl) | Moderate (3-chlorophenyl) |
| Conformational Flexibility | Restricted (ortho substitution) | Higher (para substitution) | Variable (pyrazine core) |
| Potential Applications | Enzyme inhibition (speculative) | Solubility-driven formulations | Metabolic stability |
Research Findings and Implications
- Synthesis Challenges: The o-tolyl group in the target compound may complicate regioselective synthesis compared to para-substituted analogs, requiring optimized reaction conditions .
- Spectroscopic Signatures: NMR and IR spectra would differ between analogs due to substituent electronic effects (e.g., ethoxy vs. ethyl C─O stretching frequencies) .
Q & A
Q. What synthetic methodologies are commonly employed for preparing ethyl 4-(2-((4-ethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate?
The synthesis typically involves multi-step organic reactions, such as:
- Condensation reactions : Reaction of acetylacetic ester derivatives with aromatic amines under acidic or basic conditions to form intermediate amides .
- Cyclization : Formation of the dihydropyridazine core via thermal or catalytic cyclization, often using reagents like BF₃·Et₂O to facilitate ring closure .
- Esterification : Final functionalization with ethyl groups via esterification under reflux conditions . Key considerations: Optimizing reaction time, temperature, and solvent polarity to minimize side products.
Q. How is X-ray crystallography utilized to determine the molecular structure of this compound?
- Data collection : Single-crystal X-ray diffraction (SCXRD) is performed using synchrotron radiation or laboratory diffractometers. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for solving the structure .
- Hydrogen bonding analysis : Intermolecular interactions (e.g., N–H⋯O) are identified using tools like PLATON to understand packing motifs and stability .
- Validation : R-factor values (<0.05) and residual electron density maps ensure structural accuracy .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data (e.g., NMR, IR) during characterization be resolved?
- Multi-technique validation : Cross-validate NMR (¹H/¹³C) and IR data with computational predictions (DFT-based simulations) to assign peaks accurately .
- Dynamic effects : Consider tautomerism or conformational flexibility (e.g., puckering in heterocycles) that may cause signal splitting. Cremer-Pople parameters can quantify ring puckering .
- Contradiction resolution : If experimental and theoretical IR stretches mismatch, re-examine solvent effects or hydrogen bonding artifacts .
Q. What computational strategies predict the pharmacological targets of this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding interactions with targets like NF-κB or cyclooxygenase-2 (COX-2), leveraging its dihydropyridazine core for π-π stacking .
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) .
- ADMET profiling : Predict bioavailability and toxicity using SwissADME or ProTox-II to prioritize in vitro testing .
Q. How to design experiments for analyzing tautomeric equilibria in solution versus solid states?
- Solid-state : SCXRD provides definitive tautomeric forms (e.g., keto-enol ratios) .
- Solution-state : Variable-temperature NMR in DMSO-d₆ or CDCl₃ monitors chemical shift changes indicative of tautomerism .
- Theoretical support : Compare experimental data with DFT-calculated energies of tautomers using Gaussian09 .
Methodological Comparison Tables
Table 1: Comparison of Crystallographic Software for Structural Analysis
Table 2: Synthetic Yields Under Different Conditions
| Step | Catalyst | Solvent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| Amide formation | H₂SO₄ | Toluene | 78 | 95 | |
| Cyclization | BF₃·Et₂O | DCM | 85 | 97 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
